6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps. One common method includes the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1, N3-bis(2-methoxyphenyl)propanediamide. This reaction typically occurs in the presence of an equimolar amount of triethylamine in anhydrous ethanol, both at room temperature and under reflux conditions . The yields for this reaction range from 73% to 90%.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its ability to interact with various biological targets.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-26-19(23)16(21(28)24-11-10-14-6-8-15(30-2)9-7-14)13-17-20(26)25-18-5-3-4-12-27(18)22(17)29/h3-9,12-13,23H,10-11H2,1-2H3,(H,24,28) |
InChI Key |
OQAIQDGLKUFVLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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